molecular formula C13H16O3 B2523159 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid CAS No. 1439902-86-9

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid

Cat. No.: B2523159
CAS No.: 1439902-86-9
M. Wt: 220.268
InChI Key: LPIMHWXWLZYOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound features a cyclobutane ring attached to a carboxylic acid group and a 2-methoxybenzyl group. It is primarily used in research and industrial applications due to its unique structural properties and reactivity.

Scientific Research Applications

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid is utilized in various scientific research applications:

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be contacted if the person feels unwell .

Preparation Methods

The synthesis of 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Chemical Reactions Analysis

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving the carboxyl group. These reactions include:

The cyclobutane ring can also participate in ring-opening reactions under certain conditions, enabling a wider variety of chemical transformations.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The methoxybenzyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:

The presence of the 2-methoxybenzyl group in this compound imparts unique structural and chemical properties, making it distinct from these similar compounds.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-11-6-3-2-5-10(11)9-13(12(14)15)7-4-8-13/h2-3,5-6H,4,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIMHWXWLZYOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.